![molecular formula C13H9ClO4 B14163307 4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 43111-03-1](/img/structure/B14163307.png)
4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Méthodes De Préparation
The synthesis of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation of substituted phenols with acetic anhydride in the presence of a Lewis acid to form substituted acetophenones. These intermediates are then subjected to aldol condensation with substituted ketones in the presence of a base, followed by methoxylation, reduction, and esterification . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Condensation Reactions: The compound can undergo aldol condensation reactions in the presence of bases like sodium hydroxide.
Applications De Recherche Scientifique
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Biological Research: The compound is explored for its antimicrobial properties, including activity against various bacterial and fungal strains.
Materials Science: It is used in the synthesis of advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular targets. In cancer cells, it may inhibit cell proliferation by inducing apoptosis through specific signaling pathways . The exact molecular targets and pathways can vary, but they often involve the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)-9-methoxy-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Benzoxazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.
Chromones: Naturally occurring phenolic compounds with antioxidant, antimicrobial, and anticancer activities.
Coumarins: Known for their anticoagulant, anti-inflammatory, and antiviral activities.
Each of these compounds has unique structural features and biological activities, making them valuable in different research and industrial applications.
Propriétés
Numéro CAS |
43111-03-1 |
|---|---|
Formule moléculaire |
C13H9ClO4 |
Poids moléculaire |
264.66 g/mol |
Nom IUPAC |
4-(chloromethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H9ClO4/c1-16-13-11-8(4-5-17-11)9(6-14)7-2-3-10(15)18-12(7)13/h2-5H,6H2,1H3 |
Clé InChI |
NROGXMCPDLBWJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC=C3)CCl)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


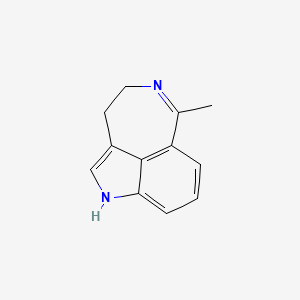
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)

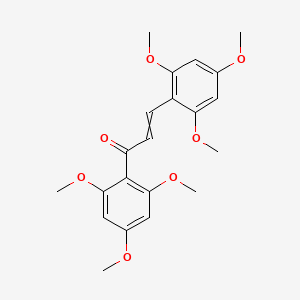

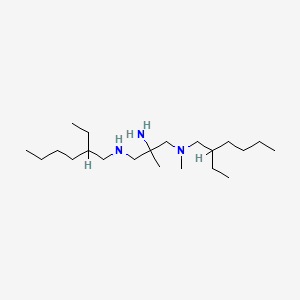
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)

![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
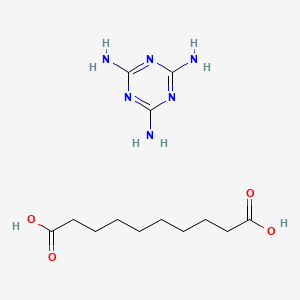
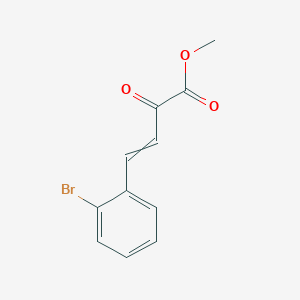
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

